molecular formula C10H8N2O B2530742 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde CAS No. 342601-15-4

1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2530742
CAS No.: 342601-15-4
M. Wt: 172.187
InChI Key: QPJCJYNRNBFCKF-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings

Scientific Research Applications

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine derivatives can vary depending on their specific structure and the target they interact with. For example, some pyridine derivatives are known to inhibit certain enzymes .

Safety and Hazards

While specific safety and hazard information for “1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde” is not available, it’s generally recommended to avoid contact with skin and eyes when handling pyridine derivatives .

Future Directions

The future research directions for pyridine derivatives could include further exploration of their biological activities, such as their potential as anti-tubercular agents , and their use in the synthesis of novel compounds with potential pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of pyridine-3-carboxaldehyde with pyrrole under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 1-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-(Pyridin-3-yl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
  • 1-(Pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
  • 1-(Pyridin-3-yl)-1H-pyrrole-2-carbaldehyde

Uniqueness

1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the pyridine and pyrrole rings, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-pyridin-3-ylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-3-5-12(7-9)10-2-1-4-11-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJCJYNRNBFCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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